molecular formula C7H9ClFNO B2935827 2-(Aminomethyl)-6-fluorophenol hydrochloride CAS No. 2061979-65-3

2-(Aminomethyl)-6-fluorophenol hydrochloride

Cat. No.: B2935827
CAS No.: 2061979-65-3
M. Wt: 177.6
InChI Key: XYIAWADNUWRPCP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluorophenol hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an aminomethyl group and a fluorine atom attached to a phenol ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-fluorophenol hydrochloride typically involves the reaction of 6-fluoro-2-nitrophenol with formaldehyde and ammonium chloride under acidic conditions. The nitro group is reduced to an amino group, followed by the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction step, ensuring high yield and purity. The process is optimized for large-scale production by controlling temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-fluorophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Aminomethyl)-6-fluorophenol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(Aminomethyl)phenol hydrochloride
  • 6-Fluoro-2-nitrophenol
  • 2-(Aminomethyl)-5-fluorophenol hydrochloride

Comparison: 2-(Aminomethyl)-6-fluorophenol hydrochloride is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in scientific research .

Properties

IUPAC Name

2-(aminomethyl)-6-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIAWADNUWRPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061979-65-3
Record name 2-(aminomethyl)-6-fluorophenol hydrochloride
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